1H-Pyrrole, 1-butyl-4-ethyl-2-methyl-3-propyl-
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Overview
Description
1H-Pyrrole, 1-butyl-4-ethyl-2-methyl-3-propyl- is a heterocyclic organic compound with a pyrrole ring structure. Pyrroles are a class of five-membered aromatic rings containing one nitrogen atom. This specific compound is characterized by its unique substitution pattern, where the pyrrole ring is substituted with butyl, ethyl, methyl, and propyl groups at different positions. Pyrroles are known for their aromaticity and are found in various natural products and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-butyl-4-ethyl-2-methyl-3-propyl- can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron (III) chloride . Another method involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines under acidic conditions . These reactions typically occur under mild conditions and yield the desired pyrrole derivatives in good to excellent yields.
Industrial Production Methods
Industrial production of pyrrole derivatives often involves catalytic processes that ensure high selectivity and yield. For example, the use of metal-catalyzed reactions, such as those involving manganese or copper complexes, allows for the efficient conversion of primary diols and amines to pyrroles . These methods are advantageous due to their operational simplicity and the use of readily available starting materials.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 1-butyl-4-ethyl-2-methyl-3-propyl- undergoes various chemical reactions, including:
Reduction: Reduction of pyrroles can lead to the formation of pyrrolidines, which are saturated analogs of pyrroles.
Substitution: Electrophilic substitution reactions are common in pyrroles due to the electron-rich nature of the ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Halogens (e.g., chlorine, bromine), nitronium ion, sulfonyl chlorides.
Major Products Formed
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidines.
Substitution: Halogenated, nitrated, or sulfonated pyrroles.
Scientific Research Applications
1H-Pyrrole, 1-butyl-4-ethyl-2-methyl-3-propyl- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-butyl-4-ethyl-2-methyl-3-propyl- involves its interaction with specific molecular targets. The compound’s aromatic nature allows it to engage in π-π stacking interactions with aromatic amino acids in proteins. Additionally, the presence of substituents can influence its binding affinity and specificity towards different biological targets . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole, 1-butyl-: Similar in structure but lacks the additional ethyl, methyl, and propyl substituents.
1H-Pyrrole, 2-ethyl-1-methyl-: Contains ethyl and methyl groups but differs in the substitution pattern.
Uniqueness
1H-Pyrrole, 1-butyl-4-ethyl-2-methyl-3-propyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of butyl, ethyl, methyl, and propyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications.
Properties
CAS No. |
191985-81-6 |
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Molecular Formula |
C14H25N |
Molecular Weight |
207.35 g/mol |
IUPAC Name |
1-butyl-4-ethyl-2-methyl-3-propylpyrrole |
InChI |
InChI=1S/C14H25N/c1-5-8-10-15-11-13(7-3)14(9-6-2)12(15)4/h11H,5-10H2,1-4H3 |
InChI Key |
YSLZQXQAHCFFBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C(=C1C)CCC)CC |
Origin of Product |
United States |
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